molecular formula C11H9BrN2O2S B2742386 2-bromo-4-nitro-N-(2-thienylmethyl)aniline CAS No. 477862-39-8

2-bromo-4-nitro-N-(2-thienylmethyl)aniline

Cat. No.: B2742386
CAS No.: 477862-39-8
M. Wt: 313.17
InChI Key: YUMPRRGDIQZISV-UHFFFAOYSA-N
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Description

“2-bromo-4-nitro-N-(2-thienylmethyl)aniline” is a chemical compound with the molecular formula C11H9BrN2O2S . It is related to 2-bromo-4-nitroaniline and 4-bromo-2-nitroaniline , which are organic building blocks .

Scientific Research Applications

Nonlinear Optics and Polymer Synthesis

Compounds similar to 2-bromo-4-nitro-N-(2-thienylmethyl)aniline have been used in the synthesis of polymers containing donor-acceptor Schiff base side chains for applications in nonlinear optics. The synthesis involves condensation reactions leading to Schiff bases with nitrothienyl groups acting as acceptors and oxyphenyl groups as donors. These materials exhibit promising properties for nonlinear optical applications, as demonstrated through their first-order hyperpolarizability and second harmonic generation studies (Bagheri & Entezami, 2002).

Guest-Host Interactions in Liquid Crystal Materials

Another application involves the synthesis of liquid crystal-like materials incorporating Schiff bases for guest-host interactions. These materials, featuring nitrothienyl and oxyphenyl groups, have been studied for their dichroic ratio and order parameter in nematic solvents, showing potential for applications in liquid crystal displays and other optical devices (Bagheri, Entezami, & Ghanadzadeh, 2001).

Catalysis and Nitroarene Reduction

Research on the catalytic reduction of nitrobenzene to aniline over platinum catalysts has provided insights into the reaction mechanisms at the atomic and molecular levels. These studies highlight the importance of the adsorption of phenyl groups on kinetics and offer theoretical insights into selective catalysis of large aromatic compounds, which could be relevant for the industrial synthesis of anilines and related compounds (Sheng et al., 2016).

Spectroscopic and Theoretical Studies

There has also been interest in the spectroscopic and theoretical investigation of substituted N-phenoxyethylanilines, which are structurally related to the compound . These studies provide valuable information on the vibrational, geometrical, and electronic properties of these compounds, which could inform their use in various chemical and material science applications (Finazzi et al., 2003).

Synthetic Methodologies and Chemical Reactions

Furthermore, research into the development of new synthetic methodologies and chemical reactions involving bromination and nitration of aromatic compounds has significant implications for the synthesis of a wide range of organic materials and intermediates. These studies contribute to the broader understanding of organic synthesis processes and the development of new materials (Buchstaller & Anlauf, 2004).

Properties

IUPAC Name

2-bromo-4-nitro-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMPRRGDIQZISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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